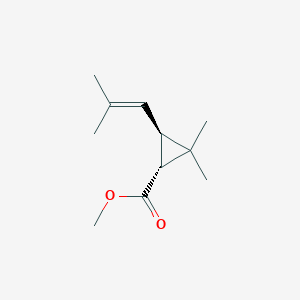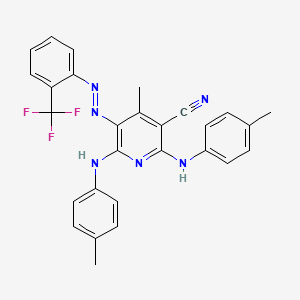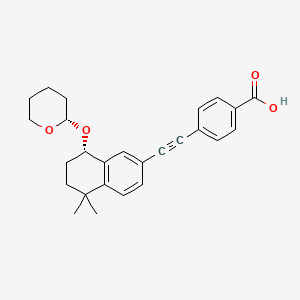
Methyl trans-chrysanthemate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl trans-chrysanthemate is an organic compound that belongs to the class of chrysanthemic acid esters. It is a key component in the synthesis of pyrethroids, which are widely used as insecticides. The compound is known for its high insecticidal activity and low mammalian toxicity, making it an essential ingredient in household and agricultural pest control products .
準備方法
Synthetic Routes and Reaction Conditions
Methyl trans-chrysanthemate can be synthesized through several methods. One of the common synthetic routes involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield this compound .
Another method involves the use of sulfur ylides and cyclopropanation reactions. The Sharpless catalytic epoxidation reaction allows for an asymmetric version of this transformation, providing high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This method produces a mixture of cis- and trans-isomers, which can be separated to obtain the desired trans-isomer .
化学反応の分析
Types of Reactions
Methyl trans-chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
科学的研究の応用
Methyl trans-chrysanthemate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pyrethroids and other complex organic molecules.
Biology: The compound is studied for its insecticidal properties and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides with improved safety profiles.
作用機序
The mechanism of action of methyl trans-chrysanthemate involves its interaction with the nervous system of insects. The compound targets sodium channels in the nerve cells, leading to prolonged depolarization and paralysis of the insect. This results in the insect’s death due to the inability to maintain normal physiological functions .
類似化合物との比較
Similar Compounds
Chrysanthemic acid: The parent compound of methyl trans-chrysanthemate, also used in the synthesis of pyrethroids.
Pyrethrin I and II: Natural insecticides derived from chrysanthemic acid.
Allethrins: Synthetic pyrethroids that are esters of chrysanthemic acid.
Uniqueness
This compound is unique due to its high enantioselectivity and insecticidal activity. It combines the desirable properties of high potency against insects and low toxicity to mammals, making it a valuable compound in pest control applications .
特性
| 24141-52-4 | |
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChIキー |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
異性体SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





